Cas no 826-45-9 ([4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol)

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol structure
826-45-9 structure
Product Name:[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
CAS No:826-45-9
MF:C10H18O2
MW:170.248723506927
MDL:MFCD23135544
CID:687315
PubChem ID:13227630
Update Time:2024-10-27

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octane-1,4-diyldimethanol
    • [4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
    • Bicyclo[2.2.2]octane-1,4-dimethanol
    • 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane
    • 1,4-Bis(hydroxylmethyl)bicyclo[2.2.2]octane
    • [4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-yl]methanol
    • CS-0042234
    • AC2223
    • DS-4127
    • MFCD23135544
    • 1,4-bis(hydroxymethyl)bicyclo[2.2.2.]octane
    • 826-45-9
    • DB-360177
    • SCHEMBL25056171
    • SCHEMBL11799796
    • (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol
    • SY103165
    • EN300-373273
    • DTXSID00530170
    • AKOS016006918
    • MDL: MFCD23135544
    • Inchi: 1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2
    • InChI Key: DLBHMXBDKPROEG-UHFFFAOYSA-N
    • SMILES: OCC12CCC(CC1)(CO)CC2

Computed Properties

  • Exact Mass: 170.130679813g/mol
  • Monoisotopic Mass: 170.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Boiling Point: 298.8±8.0°C at 760 mmHg
  • PSA: 40.46000
  • LogP: 1.31160

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Security Information

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Pricemore >>

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[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Reference
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Production Method 2

Reaction Conditions
Reference
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Novel vitamin D receptor ligands bearing a spherical hydrophobic core structure-Comparison of bicyclic hydrocarbon derivatives with boron cluster derivatives
Wongmayura, Angsuma; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1756-1760

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Reference
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Production Method 6

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride
Reference
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Reference
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Reference
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Production Method 9

Reaction Conditions
1.1 -
2.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
3.1 -
Reference
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  5 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Reference
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Reference
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Competitive carbon-oxygen cleavage, sulfur-oxygen cleavage, and electron transfer in the lithium aluminum hydride reduction of hindered disulfonates
Wang, Shin Shin; et al, Journal of Organic Chemistry, 1985, 50(5), 653-6

Production Method 16

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Reference
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
2.1 -
Reference
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Production Method 18

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride
Reference
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Production Method 20

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Reference
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Production Method 21

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Chloroform ;  cooled; rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Reference
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Production Method 22

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; 2.5 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
3.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Production Method 23

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Reference
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Production Method 24

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Reference
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Raw materials

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Preparation Products

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
Order Number:sfd11661
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Order Number:A864372
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):692.0
Email:sales@amadischem.com
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
sfd11661
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
A864372
Purity:99%
Quantity:25g
Price ($):692.0
Email